N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1031631-64-7
Cat. No.: VC6841763
Molecular Formula: C23H21FN4O4S
Molecular Weight: 468.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031631-64-7 |
|---|---|
| Molecular Formula | C23H21FN4O4S |
| Molecular Weight | 468.5 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H25FN4O4S/c24-15-3-1-14(2-4-15)10-28-8-7-18-17(11-28)22(30)27-23(26-18)33-12-21(29)25-16-5-6-19-20(9-16)32-13-31-19/h1-6,9,17-18,23,26H,7-8,10-13H2,(H,25,29)(H,27,30) |
| Standard InChI Key | HWANRFRABVMPAB-UHFFFAOYSA-N |
| SMILES | C1CN(CC2C1NC(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F |
Introduction
N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound characterized by its complex heterocyclic structure. This molecule has gained attention for its potential applications in medicinal chemistry due to its structural features that allow for interactions with biological targets. Below is a detailed exploration of its properties, synthesis methods, and potential applications.
Synthesis Methodology
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidin}-sulfanyl)acetamide typically involves multi-step organic transformations:
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Formation of the Pyridopyrimidine Core:
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A condensation reaction between a pyrimidine derivative and an aldehyde (e.g., 4-fluorobenzaldehyde) forms the pyridopyrimidine scaffold.
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This step may involve catalytic reagents like acids or bases to facilitate cyclization.
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Introduction of the Sulfanyl Group:
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A thiol-containing intermediate reacts with the pyridopyrimidine core to introduce the sulfanyl linkage.
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Attachment of the Benzodioxole Moiety:
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The benzodioxole group is introduced via amide bond formation using coupling reagents such as carbodiimides (e.g., DCC or EDC).
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The final product is purified using chromatography techniques such as column chromatography or recrystallization.
Biological Activity
This compound has been investigated for its potential pharmacological properties:
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Enzyme Inhibition:
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The presence of aromatic and heterocyclic groups suggests possible interactions with enzymes such as kinases or reductases through hydrogen bonding and π-stacking.
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Anti-inflammatory Potential:
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Molecular docking studies indicate that the compound may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.
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Anticancer Properties:
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The pyridopyrimidine core is known for its role in targeting DNA or protein kinases associated with cancer cell proliferation.
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Analytical Characterization
The structural elucidation of this compound can be confirmed using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments in the molecule (e.g., -NMR and -NMR). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detection of functional groups such as amides () and sulfanyl groups (). |
| X-ray Crystallography | Provides a three-dimensional structure for confirming stereochemistry. |
Applications in Medicinal Chemistry
The unique structure of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-pyrido[4,3-d]pyrimidin]}acetamide makes it a candidate for drug development:
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Targeted Therapy:
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Its ability to bind specific enzymes makes it suitable for targeted therapies in diseases like cancer or autoimmune disorders.
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Drug Optimization:
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Modifications to the benzodioxole or pyridopyrimidine groups could enhance bioavailability or reduce toxicity.
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Lead Compound Development:
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This molecule serves as a lead compound for synthesizing derivatives with improved pharmacokinetics.
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Comparative Analysis with Similar Compounds
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